Tert-butyl 4-bromo-3-fluorobenzoate
Overview
Description
Tert-butyl 4-bromo-3-fluorobenzoate is a chemical compound with the CAS Number: 1057961-75-7 . It has a molecular weight of 275.12 and a linear formula of C11H12BrFO2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H12BrFO2 . This indicates that the molecule is composed of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 275.12 . The compound has a flash point of 154.8°C and a boiling point of 332.3±25.0°C at 760 mmHg .Scientific Research Applications
Regioselective Ortho-lithiation of Fluoroarenes:
- Fluoroarenes, like tert-butyl 4-bromo-3-fluorobenzoate, are used in regioselective ortho-lithiation. This process is crucial for creating specific molecular structures in organic synthesis. For instance, deprotonation of fluoroarenes with potassium tert-butoxide activated butyllithium results in high yields of halogenated benzoic acids (Mongin & Schlosser, 1996).
Synthesis and Characterization of Piperazine-1-carboxylate Derivatives:
- This compound derivatives are synthesized for various applications, including biological evaluations. Such compounds, after undergoing specific reactions, have shown moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Development of High Molecular Weight Poly(arylene Ether Ketone)s:
- In the field of polymer chemistry, this compound is utilized in synthesizing aromatic bishalides, which are then polymerized to create poly(arylene ether ketone)s with unique physical, thermal, and mechanical properties (Yıldız et al., 2001).
Difluoromethylation of Terminal Alkynes:
- This compound is used in the difluoromethylation of terminal alkynes, a process crucial in organic synthesis for introducing fluorine atoms into molecules, which is important in pharmaceutical and agrochemical development (Okusu et al., 2015).
Extraction, Synergism, and Separation Studies of Lanthanoids:
- Research involving this compound derivatives has been conducted to improve the extraction and separation processes of lanthanoids, which are critical in various industrial and technological applications (Atanassova et al., 2014).
Fluorescent Molecular Rotors of Organoboron Compounds:
- In the field of fluorescence and imaging, derivatives of this compound have been used to create fluorescent molecular rotors for applications like bioimaging and studying molecular interactions (Ibarra-Rodrı Guez et al., 2017).
Antibacterial Activity Against Bacillus spp.:
- In medicinal chemistry, derivatives of this compound have been explored for their antibacterial properties, particularly against Bacillus species. This research is important in developing new antibiotics and combating drug-resistant bacteria (Popiołek & Biernasiuk, 2016).
Luminescent and Structural Properties of Lanthanide Complexes:
- Studies involving this compound and its derivatives have been conducted to understand the luminescent and structural properties of lanthanide complexes, which are significant in materials science and luminescent materials research (Monteiro et al., 2015).
Synthesis of Radiolabeling Prosthetic Groups for PET Imaging:
- In the field of radiopharmaceuticals, this compound derivatives are used in the synthesis of prosthetic groups for protein radiolabeling, aiding in the development of imaging agents for positron emission tomography (PET) (Kostikov et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Tert-butyl 4-bromo-3-fluorobenzoate is a chemical compound with a specific structure and properties
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction . The bromine and fluorine atoms in the compound can be reactive sites, allowing it to participate in various chemical reactions such as nucleophilic substitution or free radical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , indicating that moisture and temperature could affect its stability.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVOTIIVGDSRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733843 | |
Record name | tert-Butyl 4-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057961-75-7 | |
Record name | tert-Butyl 4-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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